Ostruthin

Descripción general

Descripción

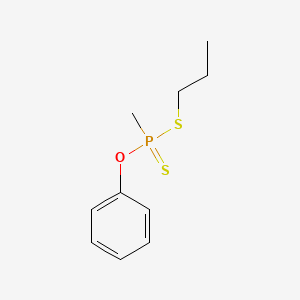

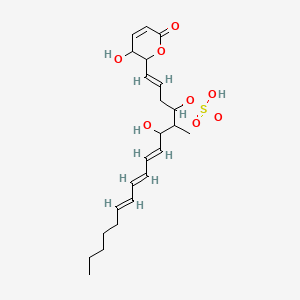

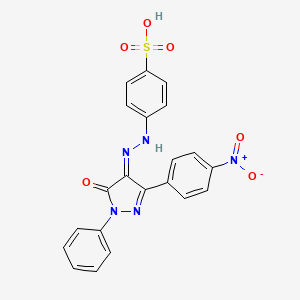

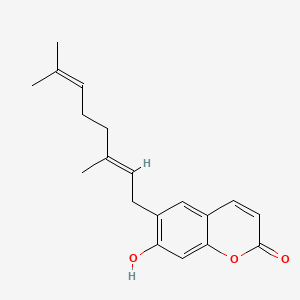

Ostruthine, also known as Ostruthin or 6-Geranyl-7-hydroxycoumarin, is a chemical compound with the molecular formula C19H22O3 . Its molecular weight is 298.38 . It is a colorless substance .

Molecular Structure Analysis

The molecular structure of Ostruthine consists of carbon ©, hydrogen (H), and oxygen (O) atoms . The InChI representation of Ostruthine is InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-8-15-11-16-9-10-19(21)22-18(16)12-17(15)20/h5,7,9-12,20H,4,6,8H2,1-3H3/b14-7+ . The exact arrangement of these atoms and the bonds between them determine the properties and reactivity of the molecule.

Physical and Chemical Properties Analysis

Ostruthine has a density of 1.1±0.1 g/cm^3, a boiling point of 485.3±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 77.9±3.0 kJ/mol and a flash point of 200.2±21.5 °C . These properties can influence how Ostruthine behaves under different conditions and how it interacts with other substances.

Aplicaciones Científicas De Investigación

Propiedades Antibacterianas

La ostruthin se ha identificado como un agente antibacteriano prometedor, particularmente eficaz contra Staphylococcus aureus. Investigaciones han demostrado que el extracto de raíz de Peucedanum ostruthium, que contiene this compound, inhibe significativamente el crecimiento bacteriano .

Efectos Nematicidas

Estudios también han revelado que la this compound contribuye al efecto nematicida, que es la capacidad de matar nematodos. Se ha demostrado que reduce significativamente la supervivencia del nematodo Caenorhabditis elegans, un organismo modelo en la investigación científica .

Actividades Anticancerígenas

Los derivados de la this compound, específicamente los derivados de trifenilfosfonio alquílico (TPP), se han sintetizado y evaluado por sus actividades anticancerígenas. Estos estudios son parte de la investigación en curso para explorar las posibles aplicaciones terapéuticas de la this compound en el tratamiento del cáncer .

Inhibición de la Bomba de Salida

La actividad antimicrobiana de la this compound también está relacionada con su capacidad para inhibir las bombas de salida en las bacterias. Las bombas de salida son mecanismos utilizados por las bacterias para resistir los antibióticos, y la inhibición de estas bombas por la this compound aumenta su eficiencia antimicrobiana .

Safety and Hazards

Ostruthine is classified as very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling Ostruthine . In case of accidental release, it is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill or leak .

Mecanismo De Acción

Target of Action

Ostruthin, a hydroxycoumarin-related compound, primarily targets the TREK-1 channel , a type of two-pore domain potassium channel . It also interacts with the TREK-2 channel and has been identified as an anti-staphylococcal constituent . Furthermore, it has been found to target the Nuclear Factor κB (NF-κB) signaling pathway in human lung adenocarcinoma A549 cells .

Mode of Action

This compound acts as an activator of the TREK-1 and TREK-2 channels . It increases whole-cell TREK-1 channel currents in 293T cells at a low concentration (EC50 = 5.3 μM), and also the activity of the TREK-2 channel (EC50 = 3.7 mM) . In contrast, this compound inhibits other potassium channels, such as human ether-à-go-go-related gene (HERG1), inward-rectifier (Kir2.1), voltage-gated (Kv1.4), and two-pore domain (TASK-1) at higher concentrations .

Biochemical Pathways

This compound affects the NF-κB signaling pathway . It inhibits TNF-α-induced NF-κB-responsive luciferase reporter activity at concentrations higher than 40 µM .

Pharmacokinetics

It’s worth noting that this compound has features of cell membrane- and blood-brain barrier-permeability: low molecular weight (298), small number of hydrogen bond donor (2) and acceptors (2), modestly high partition coefficient (56), small polar surface area (504 Ų) . These features closely match Lipinski’s rule of five, suggesting good bioavailability.

Result of Action

This compound has been found to have antidepressive and anxiolytic effects . It suppresses the stress-induced increase in anti-c-Fos immunoreactivity in the lateral septum . It also inhibits the up-regulation of cell-surface intercellular adhesion molecule-1 (ICAM-1) in human lung adenocarcinoma A549 cells stimulated with tumor necrosis factor-α (TNF-α) without affecting cell viability .

Análisis Bioquímico

Biochemical Properties

Ostruthin has been found to interact with various enzymes and proteins. It has been identified as an activator of the two-pore domain K+ channel, TREK-1 . It increases whole-cell TREK-1 channel currents in 293T cells at a low concentration . It also inhibits other K+ channels, such as human ether-à-go-go-related gene (HERG1), inward-rectifier (Kir2.1), voltage-gated (Kv1.4), and two-pore domain (TASK-1) at higher concentrations .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits serum-induced vascular smooth muscle cell (VSMC) proliferation . It also significantly decreases the survival of Caenorhabditis elegans, a nematode .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It activates the TREK-1 channel, increasing whole-cell TREK-1 channel currents . It also inhibits other K+ channels at higher concentrations . Furthermore, it has been found to inhibit the up-regulation of cell-surface intercellular adhesion molecule-1 (ICAM-1) in human lung adenocarcinoma A549 cells stimulated with tumor necrosis factor-α (TNF-α) .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a higher dose (20 mg/kg) of this compound decreased the anxiolytic effect, resulting in a bell-shaped dose-response relationship .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Its interaction with various K+ channels suggests that it may play a role in potassium ion transport .

Propiedades

IUPAC Name |

6-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-8-15-11-16-9-10-19(21)22-18(16)12-17(15)20/h5,7,9-12,20H,4,6,8H2,1-3H3/b14-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBMTJJPUABOQJ-VGOFMYFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=C2C(=C1)C=CC(=O)O2)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318569 | |

| Record name | Ostruthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-83-4 | |

| Record name | Ostruthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ostruthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ostruthin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ostruthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148-83-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSTRUTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHK3RR9BOR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.